molecular formula C8H13ClN4O2 B2885188 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1553127-73-3

5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B2885188
CAS RN: 1553127-73-3
M. Wt: 232.67
InChI Key: BALRCXFPKFRJIL-UHFFFAOYSA-N
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Description

5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic organic compound that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a Lewis base in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride. However, it has been shown to exhibit antimicrobial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride in lab experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis. However, one of the limitations is the lack of information available on its biochemical and physiological effects.

Future Directions

There are numerous future directions for the research and development of 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride. One potential direction is the investigation of its antimicrobial activity against a wider range of bacterial strains. Another direction is the exploration of its potential as a ligand in coordination chemistry. Additionally, further research can be conducted on its mechanism of action and its potential applications in organic synthesis.
In conclusion, 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride is a versatile chemical compound with numerous applications in scientific research. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antimicrobial activity against certain bacterial strains. Further research is needed to explore its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride can be achieved through a variety of methods. One of the most common methods is the reaction between 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one and ammonium chloride in the presence of a palladium catalyst. Another method involves the reaction of 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one with hydrochloric acid in the presence of a reducing agent.

Scientific Research Applications

5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride has numerous applications in scientific research. It is commonly used as a building block for the synthesis of various heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

5-(aminomethyl)-3-(2-methylpyrazol-3-yl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-11-7(2-3-10-11)12-5-6(4-9)14-8(12)13;/h2-3,6H,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALRCXFPKFRJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CC(OC2=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one hydrochloride

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